molecular formula C13H10O3S B6399357 2-(5-Formylthiophen-2-YL)-6-methylbenzoic acid CAS No. 1261962-16-6

2-(5-Formylthiophen-2-YL)-6-methylbenzoic acid

Cat. No.: B6399357
CAS No.: 1261962-16-6
M. Wt: 246.28 g/mol
InChI Key: QKCDLMUBRRPVOS-UHFFFAOYSA-N
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Description

2-(5-Formylthiophen-2-YL)-6-methylbenzoic acid is an organic compound that features a thiophene ring substituted with a formyl group and a benzoic acid moiety

Properties

IUPAC Name

2-(5-formylthiophen-2-yl)-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c1-8-3-2-4-10(12(8)13(15)16)11-6-5-9(7-14)17-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCDLMUBRRPVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(S2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689493
Record name 2-(5-Formylthiophen-2-yl)-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-16-6
Record name 2-(5-Formylthiophen-2-yl)-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Formylthiophen-2-YL)-6-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions .

Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives . The reaction conditions often include the use of phosphorus pentasulfide as a sulfurizing agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

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